molecular formula C20H25N3O2 B7439269 6,6-Dimethoxy-2-[(3-methylpyrazin-2-yl)methyl]-3-phenyl-2-azaspiro[3.3]heptane

6,6-Dimethoxy-2-[(3-methylpyrazin-2-yl)methyl]-3-phenyl-2-azaspiro[3.3]heptane

Cat. No. B7439269
M. Wt: 339.4 g/mol
InChI Key: KQQFMFOHICMFMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6-Dimethoxy-2-[(3-methylpyrazin-2-yl)methyl]-3-phenyl-2-azaspiro[3.3]heptane, also known as DMHP, is a psychoactive compound that belongs to the class of synthetic cannabinoids. It is a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabis. DMHP has gained attention in the scientific community due to its potential therapeutic applications in the treatment of various medical conditions.

Mechanism of Action

6,6-Dimethoxy-2-[(3-methylpyrazin-2-yl)methyl]-3-phenyl-2-azaspiro[3.3]heptane binds to the CB1 receptor in the brain, which is responsible for the psychoactive effects of cannabis. It produces a similar effect to THC, the main psychoactive component of cannabis, but with greater potency. This compound has been shown to have a high affinity for the CB1 receptor, making it a potent agonist.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to produce analgesia, reduce inflammation, and protect against neurodegenerative diseases. This compound has also been shown to produce sedation and hypothermia in animal models.

Advantages and Limitations for Lab Experiments

6,6-Dimethoxy-2-[(3-methylpyrazin-2-yl)methyl]-3-phenyl-2-azaspiro[3.3]heptane has several advantages for use in lab experiments. It is a potent agonist of the CB1 receptor, making it a useful tool for studying the effects of CB1 receptor activation. This compound also has a long half-life, which allows for prolonged effects in animal models. However, this compound has some limitations, including its high potency and potential for toxicity at high doses.

Future Directions

There are several future directions for research on 6,6-Dimethoxy-2-[(3-methylpyrazin-2-yl)methyl]-3-phenyl-2-azaspiro[3.3]heptane. One area of interest is the potential therapeutic applications of this compound in the treatment of various medical conditions. Another area of interest is the development of novel synthetic cannabinoids with improved therapeutic profiles. Finally, there is a need for further research into the potential toxic effects of this compound, particularly at high doses.

Synthesis Methods

6,6-Dimethoxy-2-[(3-methylpyrazin-2-yl)methyl]-3-phenyl-2-azaspiro[3.3]heptane can be synthesized through a multistep process, starting from commercially available starting materials. The synthesis involves the reaction of 3-methylpyrazine-2-carboxylic acid with 1,2-diaminocyclohexane to form the corresponding amide. The amide is then subjected to a series of reactions, including cyclization and methylation, to yield this compound.

Scientific Research Applications

6,6-Dimethoxy-2-[(3-methylpyrazin-2-yl)methyl]-3-phenyl-2-azaspiro[3.3]heptane has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in various preclinical models. This compound has also been investigated for its potential use in the treatment of addiction, anxiety, and depression.

properties

IUPAC Name

6,6-dimethoxy-2-[(3-methylpyrazin-2-yl)methyl]-3-phenyl-2-azaspiro[3.3]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-15-17(22-10-9-21-15)11-23-14-19(12-20(13-19,24-2)25-3)18(23)16-7-5-4-6-8-16/h4-10,18H,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQFMFOHICMFMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1CN2CC3(C2C4=CC=CC=C4)CC(C3)(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.